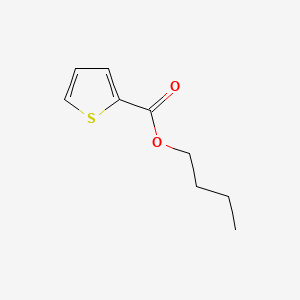
Butyl 2-thenoate
Description
However, based on the available evidence, this article will focus on structurally or functionally analogous butyl esters, such as Butyl Acrylate, Butyl Carbitol Acetate, and Butyl Acetate, to provide a comparative framework.
Properties
CAS No. |
56053-84-0 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
butyl thiophene-2-carboxylate |
InChI |
InChI=1S/C9H12O2S/c1-2-3-6-11-9(10)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
VUSZPSYSKPXZQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl 2-thenoate can be synthesized through the esterification reaction between butanol and 2-thiophenecarboxylic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Butyl 2-thenoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butanol and 2-thiophenecarboxylic acid.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Butanol and 2-thiophenecarboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Butyl 2-thenoate is used as a building block in organic synthesis, particularly in the preparation of thiophene derivatives
Biology: In biological research, this compound is studied for its potential as a bioactive compound. Its interactions with biological molecules and potential therapeutic effects are of interest in drug discovery and development.
Medicine: this compound is investigated for its potential medicinal properties, including its role as an intermediate in the synthesis of pharmaceutical compounds. Its ability to modulate biological pathways makes it a candidate for further research in medicinal chemistry.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of various chemicals. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of butyl 2-thenoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanol and 2-thiophenecarboxylic acid, which may interact with biological molecules. The thiophene ring in its structure allows for potential interactions with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares Butyl Acrylate , Butyl Carbitol Acetate , and Butyl Acetate in terms of physicochemical properties, applications, toxicity, and regulatory profiles.
Physicochemical Properties
Key Observations:
- Butyl Acrylate has the lowest boiling point and highest flammability (flash point 37°C), requiring stringent fire safety measures .
- Butyl Carbitol Acetate is a high-boiling solvent (246.7°C), making it suitable for high-temperature industrial processes .
- Butyl Acetate is highly volatile (vapor pressure 11.5 mmHg) and widely used in coatings due to its rapid evaporation .
Regulatory Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


